E 6837

Beschreibung

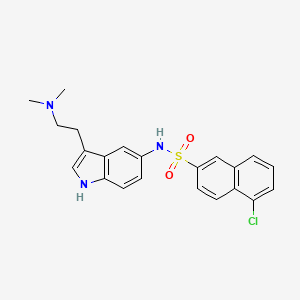

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H22ClN3O2S |

|---|---|

Molekulargewicht |

427.9 g/mol |

IUPAC-Name |

5-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide |

InChI |

InChI=1S/C22H22ClN3O2S/c1-26(2)11-10-16-14-24-22-9-6-17(13-20(16)22)25-29(27,28)18-7-8-19-15(12-18)4-3-5-21(19)23/h3-9,12-14,24-25H,10-11H2,1-2H3 |

InChI-Schlüssel |

OOIQBABUMXSCPC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C(=CC=C4)Cl |

Synonyme |

5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulphonamide E-6837 N-(3-(2-dimethylaminoethyl)-1H-indol-5-yl)-5-chloronaphthalene-2-sulfonamide N-DAEI-5-chloro-NS |

Herkunft des Produkts |

United States |

Chemical Synthesis and Advanced Derivatization of E 6837

Established Synthetic Pathways for E 6837

The synthesis of this compound, known chemically as 5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide, has been reported in the context of developing selective 5-HT6 receptor ligands nih.govacs.org. While detailed, step-by-step synthetic routes with specific reaction conditions and yields for this compound are not extensively detailed in the immediately available literature, the general approach involves the construction of the sulfonamide core structure.

Multi-Step Synthesis Strategies

The synthesis of complex organic molecules like this compound typically requires multi-step strategies fiveable.melibretexts.orgyoutube.com. These strategies involve a sequence of sequential chemical reactions, with each step designed to introduce specific functional groups or modify existing ones to build the target compound systematically fiveable.me. Challenges in multi-step synthesis can include optimizing reaction conditions to ensure high selectivity and yield, managing purification difficulties, and minimizing potential side reactions fiveable.me. Retrosynthetic analysis, working backward from the target molecule to simpler starting materials, is a crucial tool in designing efficient multi-step syntheses libretexts.orgyoutube.com.

Based on the structure of this compound, a multi-step synthesis would likely involve the formation of the indole (B1671886) core, the introduction of the dimethylaminoethyl side chain, the preparation of the 5-chloronaphthalene-2-sulfonyl chloride moiety, and finally, the coupling of these fragments via a sulfonamide bond formation. Literature mentions the synthesis of indanylsulfonamide guanylhydrazones, structurally related to this compound, from suitable indanones through multi-step procedures involving sulfonylation of aminoindanone derivatives acs.org. This suggests a similar strategy might be applied to the indole core of this compound.

Precursor Chemistry and Reaction Mechanisms

Precursor chemistry involves the selection and utilization of starting materials that contain key structural elements or functional groups necessary for the synthesis of the target molecule rsc.orgreagent.co.uk. These precursors undergo specific chemical transformations through defined reaction mechanisms to form intermediate compounds and ultimately the final product rsc.orgmasterorganicchemistry.comcheminteractive.ie.

For the synthesis of this compound, key precursors would include a substituted indole derivative containing the 3-(2-(dimethylamino)ethyl) group and a naphthalene (B1677914) derivative functionalized to allow for sulfonamide formation. The sulfonamide bond formation typically involves the reaction of a sulfonyl halide (such as a sulfonyl chloride) with an amine acs.org. Therefore, a 5-chloronaphthalene-2-sulfonyl halide and a 5-amino-3-(2-(dimethylamino)ethyl)-1H-indole derivative would be potential key precursors.

The reaction mechanism for sulfonamide formation involves the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl halide, followed by the elimination of a halide ion and a proton. The synthesis of related indanylsulfonamide guanylhydrazones involved the sulfonylation of aminoindanone with sulfonyl chlorides acs.org.

Combinatorial Chemistry Approaches for this compound Analogues and Libraries

Combinatorial chemistry is a powerful methodology that allows for the rapid synthesis and screening of large libraries of diverse compounds by combining sets of chemical building blocks in various combinations rjpbcs.comroutledge.comfortunepublish.comuspto.gov. This approach is invaluable for generating analogues of a lead compound like this compound to explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacokinetic properties rjpbcs.comnih.gov.

Combinatorial libraries of this compound analogues could be designed by varying the substituents on the indole ring, the naphthalene ring, or the dimethylaminoethyl side chain. This systematic variation allows for the rapid generation of a large number of related compounds.

Solid-Phase Synthesis Techniques in this compound Analogue Generation

Solid-phase synthesis (SPS) is a widely used technique in combinatorial chemistry, particularly for the synthesis of peptides and small molecules fortunepublish.comelsevier.esamericanpeptidesociety.orglibretexts.org. In SPS, the starting material is attached to an insoluble solid support, typically polymeric beads americanpeptidesociety.orglibretexts.org. Reagents are added in excess, and purification is simplified as soluble by-products and excess reagents can be removed by simply filtering and washing the solid support fortunepublish.comamericanpeptidesociety.org. This makes SPS highly amenable to automated and parallel synthesis, enabling the rapid generation of large libraries fortunepublish.comlibretexts.org.

For the generation of this compound analogues using SPS, a suitable linker would be required to attach one of the precursor molecules to the solid support. For example, a functionalized indole or naphthalene precursor could be anchored to the resin. Subsequent reaction steps, such as coupling the sulfonyl halide or introducing substituents, would be performed on the solid support. After all synthetic steps are complete, the final analogue is cleaved from the resin. While specific examples of this compound analogue synthesis on solid phase are not detailed in the provided results, the principles of SPS could be applied to this scaffold. Techniques similar to those used in solid-phase peptide synthesis, which involves iterative coupling cycles, could be adapted americanpeptidesociety.orgmasterorganicchemistry.com.

Solution-Phase Synthetic Methodologies

While solid-phase synthesis offers advantages in purification for library generation, solution-phase synthesis remains a fundamental approach in organic chemistry and can also be applied to combinatorial chemistry and the synthesis of this compound analogues uspto.govosti.govchemrxiv.orgrsc.orgnih.gov. In solution-phase synthesis, all reactants and reagents are dissolved in a solvent uspto.gov. This approach can be advantageous for reactions that are not compatible with solid support or for the synthesis of simpler analogues or intermediates.

Combinatorial libraries can be synthesized in solution using parallel synthesis techniques, where multiple reactions are carried out simultaneously in separate reaction vessels rjpbcs.comfortunepublish.com. While purification after each step can be more involved compared to SPS, recent innovations have made solution-phase combinatorial chemistry more attractive nih.gov. Techniques like using highly fluorinated groups to facilitate purification have been explored uspto.gov. Solution-phase methods could be used to synthesize individual precursors or to perform the final coupling step in the synthesis of this compound analogues.

Stereochemical Considerations in this compound Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of organic synthesis, particularly for biologically active compounds, as different stereoisomers can exhibit vastly different biological properties archive.orgscripps.edursc.orgacs.org. The structure of this compound itself, 5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide, as represented in the PubChem entry, does not inherently contain defined stereocenters nih.gov. However, stereochemical considerations could become relevant in the synthesis of this compound if a synthetic route involves the creation of chiral centers or if the synthesis of analogues introduces stereogenic centers.

If the synthetic pathway to this compound or its analogues involves reactions that can produce stereoisomers (e.g., additions to double bonds, formation of chiral centers), controlling stereochemistry would be crucial. Strategies for controlling stereochemistry in synthesis include the use of chiral starting materials, chiral reagents, chiral catalysts, or controlling reaction conditions to favor the formation of a specific stereoisomer rsc.orgresearchgate.net. For molecules containing stereocenters, techniques like NMR spectroscopy, including the use of chiral shift reagents or analysis of coupling constants and residual dipolar couplings, can be employed to determine relative and absolute configurations rsc.orgacs.org. While the core structure of this compound does not present immediate stereochemical complexity, the synthesis of modified analogues could necessitate the application of these stereochemical control and analysis techniques.

Design Principles for Structural Modification of this compound Derivatives

The design principles for structural modification of E-6837 derivatives are primarily guided by the concept of Structure-Activity Relationship (SAR) and rational drug design. For 5-HT6 receptor ligands like E-6837, understanding how specific parts of the molecule interact with the receptor binding site is crucial for designing derivatives with altered or improved properties, such as increased affinity, efficacy (agonist or antagonist activity), selectivity over other receptors, or favorable pharmacokinetic profiles. ontosight.ainih.govresearchgate.netacs.org

Key structural features of E-6837 and related 5-HT6 ligands that are often considered in structural modification include:

The sulfonamide moiety: The sulfonamide group (-SO2NH-) is a common feature in many 5-HT6 receptor ligands, particularly antagonists, and plays a significant role in receptor binding. nih.gov Modifications around this group or the atoms attached to it can significantly impact activity.

The basic nitrogen atom: The dimethylamino group in the side chain provides a basic center, which is often important for interacting with specific residues in the receptor binding site. Altering the basicity, size, or flexibility of this basic group can influence binding affinity and efficacy. acs.org

Rational design involves making targeted modifications based on accumulated SAR data, computational modeling (such as docking studies or QSAR), and understanding of the receptor structure (if available). For E-6837 derivatives, this could involve:

Modifying the substituents: Changing the position or nature of the chlorine atom on the naphthalene ring, or introducing substituents on the indole ring or the dimethylaminoethyl side chain, to probe the steric and electronic requirements of the binding site.

Altering the linker: Modifying the sulfonamide linker or the ethyl chain in the dimethylaminoethyl group to change the distance or orientation between the key recognition elements (the basic nitrogen and the aromatic systems).

Introducing conformational constraints: Incorporating rigid ring systems into the flexible side chain or linker region to limit the possible conformations the molecule can adopt, potentially leading to improved binding affinity and selectivity. This is exemplified by studies on related indanylsulfonamide guanylhydrazones where a flexible chain was replaced by a more rigid moiety. acs.org

Bioisosteric replacements: Substituting functional groups with others that have similar physicochemical properties but different structural features or metabolic stability.

Molecular and Cellular Mechanisms of E 6837 Action

E 6837 as a Ligand for Specific Receptor Systems

This compound functions as a ligand, demonstrating binding affinity for certain receptor subtypes, with a notable selectivity for the serotonin (B10506) 5-HT6 receptor. nih.govunc.eduacs.orgresearchgate.net

Characterization of this compound Binding Affinity to Serotonin Receptors, particularly 5-HT6 Receptor

This compound exhibits high-affinity binding to the human 5-HT6 receptor. Studies have reported a pKi value of 9.13 ± 0.17 for the recombinant human 5-HT6 receptor, indicating potent binding. nih.govacs.orgresearchgate.netnih.gov This corresponds to a Ki value of approximately 0.7 nM. idrblab.net

While demonstrating high affinity for the 5-HT6 receptor, this compound also shows some affinity for other receptors, albeit at considerably higher concentrations (150-fold or higher compared to its 5-HT6 affinity). nih.gov These include the human 5-HT2B receptor (pKi: 6.95), rat dopamine (B1211576) transporter (pKi: 6.90), human 5-HT1A receptor (pKi: 6.80 ± 0.03), human 5-HT2A receptor (pKi: 6.80), human α2A-adrenergic receptor (pKi: 6.70 ± 0.07), human 5-HT7 receptor (pIC50: 6.51 ± 0.01), rat α1-adrenoceptor (pKi: 6.20), and rat muscarinic receptor (pIC50: 6.00). nih.gov At a concentration of 10 µM, no significant binding was detected for a panel of 61 other proteins, including various neurotransmitter, peptide, growth factor, and steroid receptors, as well as uptake sites and ion channels. nih.gov

The binding affinities of this compound for several receptors are summarized in the table below:

| Receptor Target | Species/Type | Binding Affinity (pKi or pIC50) | Ki or IC50 (nM) (approx.) | Reference |

| 5-HT6 receptor | Human recombinant | 9.13 ± 0.17 (pKi) | ~0.7 | nih.govacs.orgresearchgate.netnih.govidrblab.net |

| 5-HT2B receptor | Human | 6.95 (pKi) | ~112 | nih.gov |

| Dopamine transporter | Rat | 6.90 (pKi) | ~126 | nih.gov |

| 5-HT1A receptor | Human | 6.80 ± 0.03 (pKi) | ~158 | nih.gov |

| 5-HT2A receptor | Human | 6.80 (pKi) | ~158 | nih.gov |

| α2A-adrenergic receptor | Human | 6.70 ± 0.07 (pKi) | ~200 | nih.gov |

| 5-HT7 receptor | Human | 6.51 ± 0.01 (pIC50) | ~309 | nih.gov |

| α1-adrenoceptor | Rat | 6.20 (pKi) | ~631 | nih.gov |

| Muscarinic receptor | Rat | 6.00 (pIC50) | ~1000 | nih.gov |

Identification of Additional Molecular Targets of this compound

Beyond the serotonin and adrenergic receptors and the dopamine transporter mentioned above, this compound was tested against a panel of 61 other proteins, including various receptors, uptake sites, and ion channels, at a concentration of 10 µM, with no significant binding detected. nih.gov This suggests a relatively selective binding profile, with the 5-HT6 receptor being the primary high-affinity target identified in these screens. nih.gov

This compound Modulation of Receptor Function and Downstream Signaling Pathways

The interaction of this compound with its target receptors, particularly the 5-HT6 receptor, results in the modulation of receptor function and subsequent effects on intracellular signaling cascades. researchgate.neten-journal.orgmdpi.comoup.comcell-stress.commdpi.comresearchgate.net

Agonistic and Partial Agonistic Properties of this compound at the 5-HT6 Receptor

This compound has been characterized as a potent partial agonist at the 5-HT6 receptor. researchgate.neten-journal.orgmdpi.comcapes.gov.br In vitro studies using HEK-293F cells stably expressing the presumably silent rat 5-HT6 receptor indicated that this compound acts as a potent partial agonist. nih.govnih.gov At a constitutively active human 5-HT6 receptor expressed in HEK-293F cells, this compound demonstrated potent and efficacious agonism, with Emax and pEC50 values comparable to those of serotonin (5-HT). nih.govnih.gov This suggests that the functional profile of this compound at the 5-HT6 receptor can vary depending on the receptor's basal activity state. nih.govnih.gov

Functional activity data for this compound at the 5-HT6 receptor are presented below:

| Receptor Target | Species/State | Functional Property | Emax (% over basal or forskolin) | pEC50 or pA2 | Reference |

| 5-HT6 receptor | Rat (presumably silent) | Partial Agonist | 23 (% over basal cAMP) | Not specified | nih.govnih.gov |

| 5-HT6 receptor | Rat (+ Forskolin) | Partial Agonist | 207 (% over forskolin (B1673556) cAMP) | Not specified | nih.gov |

| 5-HT6 receptor | Human (constitutively active) | Full Agonist | 100 (% over basal cAMP) | Similar to 5-HT | nih.govnih.govnih.gov |

This compound Impact on Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling

The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase, leading to the stimulation of intracellular cyclic adenosine monophosphate (cAMP) production. acs.orgwikipedia.org this compound modulates this signaling pathway. researchgate.netmdpi.com Studies monitoring the cAMP signaling pathway have shown that this compound induces cAMP formation at the rat 5-HT6 receptor. nih.govnih.govnih.gov In the presence of forskolin, which increases basal cAMP levels, the cAMP responses induced by this compound were enhanced. nih.gov At a constitutively active human 5-HT6 receptor, this compound demonstrated efficacy in stimulating cAMP production comparable to that of serotonin. nih.govnih.govnih.gov

Analysis of this compound Effects on Specific Signal Transduction Cascades (e.g., MAPK/ERK pathway interactions)

While the primary canonical signaling pathway for the 5-HT6 receptor involves coupling to Gs and the subsequent increase in cAMP, the receptor has also been shown to signal through other pathways, including Gq and the activation of kinases such as Fyn, Jab1/Jun kinase, mTOR, and the Cdk5-Cdc42 pathway. mdpi.com

The MAPK/ERK pathway is a crucial signal transduction system involved in various cellular processes, including growth, differentiation, and proliferation. qiagen.comresearchgate.netmdpi.com Activation of the 5-HT6 receptor has been linked to the activation of the MAPK/ERK pathway. mdpi.comlidsen.com Specifically, agonists of the human 5-HT6 receptor, such as ST1936, have been reported to stimulate ERK1/2 and Fyn kinase activity through full activation of cloned human 5-HT6 receptors. en-journal.org Given that this compound acts as an agonist at the human 5-HT6 receptor, it is plausible that it also influences the MAPK/ERK pathway, potentially through similar mechanisms involving Fyn kinase or other downstream components. mdpi.comlidsen.com However, direct detailed research findings specifically analyzing the effects of this compound on the MAPK/ERK pathway were not extensively detailed in the provided context, beyond the general association of 5-HT6 receptor activation with this cascade. mdpi.comlidsen.com

This compound Interactions with Cellular Components (excluding direct cellular responses related to disease)

Understanding the interactions of E-6837 with cellular components is crucial for elucidating its mechanism of action at a molecular level. These interactions primarily involve binding to specific proteins, particularly receptors, and potentially modulating enzymatic activities.

Protein-ligand interactions are fundamental to biological processes, including signal transduction and enzyme regulation. nih.gov These interactions involve the specific binding of a ligand molecule, such as E-6837, to a protein target. The dynamics of these interactions can involve conformational changes in both the protein and the ligand. nottingham.ac.ukplos.org

Research indicates that E-6837 functions as a ligand for the 5-HT₆ receptor. ontosight.ainih.gov Studies using HEK-293F cells stably expressing the rat 5-HT₆ receptor characterized E-6837 as a potent partial agonist. nih.gov Further analysis with a constitutively active human 5-HT₆ receptor in HEK-293F cells demonstrated E-6837 to be a potent and efficacious agonist, exhibiting Emax and pEC₅₀ values comparable to serotonin (5-HT). nih.gov

While E-6837 shows significant binding to the 5-HT₆ receptor, a broad screening against a panel of 61 other proteins, including various neurotransmitter, peptide, growth factor, and steroid receptors, as well as uptake sites and ion channels, did not detect significant binding at a concentration of 10 µM. nih.gov This suggests a degree of selectivity for the 5-HT₆ receptor among the tested targets.

Investigating protein-ligand interaction dynamics often involves techniques such as molecular dynamics simulations and computational docking, which can provide insights into binding mechanisms, energies, and structural changes upon binding. nih.govacs.org Experimental methods like X-ray crystallography and NMR spectroscopy are also employed to determine the structures of protein-ligand complexes. nottingham.ac.uk

Enzymatic modulation refers to the alteration of enzyme activity by a molecule. This can involve inhibition, activation, or changes in catalytic efficiency. acs.orgethz.ch

In the context of E-6837, investigations have specifically assessed its potential to modulate acetylcholinesterase (AChE) activity. nih.gov Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a key role in neurotransmission termination. frontiersin.orgscielo.org.co Inhibition of AChE is a strategy used in the management of conditions characterized by cholinergic deficits, such as Alzheimer's disease. frontiersin.orgeuropeanreview.org

However, studies have shown that E-6837 exerted no acetylcholinesterase inhibitory activity. nih.gov This indicates that its primary mechanism of action does not involve the modulation of this particular enzyme. While the search results did not provide information on E-6837's modulation of other specific enzymes, the initial broad screening mentioned in section 3.3.1 suggests a limited interaction profile with various protein targets. nih.gov

Research into enzymatic modulation often involves in vitro enzyme assays to measure activity in the presence and absence of the compound, as well as kinetic studies to determine the mode of modulation (e.g., competitive, non-competitive inhibition). frontiersin.orgscielo.org.co

Cellular binding assays and ligand-receptor interaction methodologies are essential tools for characterizing the interaction of a compound with its target receptor in a cellular context. These methods provide information about binding affinity, selectivity, and the number of binding sites.

For E-6837, receptor binding studies have been conducted using transfected human embryonic kidney (HEK)-293 cells expressing the human 5-HT₆ receptor. nih.gov These assays typically involve the use of a radiolabeled ligand, such as [³H]-lysergic acid diethylamide (LSD), which is known to bind to the receptor. nih.gov Competition binding experiments are then performed where increasing concentrations of the test compound, E-6837, compete with the radiolabeled ligand for binding sites on the receptor. nih.gov Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand that fully occupies the receptor sites, such as 5 µM methiothepin. nih.gov

The data from competition binding experiments are commonly analyzed using specialized software, such as a Ligand program, to determine parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which reflect the affinity of the compound for the receptor. nih.gov

Other methodologies for studying ligand-receptor interactions include functional assays that measure the downstream cellular response to ligand binding, such as the accumulation of cyclic AMP (cAMP) or calcium mobilization, depending on the type of receptor and its signaling pathway. nih.gov Cellular target engagement assays and in-cell ELISA assays can also be used to evaluate the binding of ligands to intracellular or membrane-bound proteins within living cells. nih.govmoleculardevices.com Advanced optical imaging techniques allow for in situ and label-free quantification of membrane protein-ligand interactions. mdpi.com Computational approaches, such as those using single-cell transcriptomics data, can also infer ligand-receptor interactions. sc-best-practices.orgreadthedocs.iogithub.io

Preclinical Research Methodologies and Models for Investigating E 6837

In Vitro Cellular Models for E 6837 Mechanistic Studies

In vitro cellular models play a significant role in dissecting the molecular mechanisms underlying the effects of this compound, particularly its interactions with specific receptors. These models allow for controlled environments to study cellular responses and signaling pathways.

Utilization of Transfected Cell Lines (e.g., HEK-293, Cos-7) in this compound Research

Transfected cell lines are commonly employed in this compound research to investigate its activity at specific receptors, such as the 5-HT6 receptor. Studies have utilized HEK-293F cells, a variant of the human embryonic kidney 293 cell line, stably expressing either the rat or human 5-HT6 receptor. cenmed.com By monitoring the cAMP signaling pathway in these transfected cells, researchers have determined that this compound acts as a potent partial agonist at presumably silent rat 5-HT6 receptors and a potent and efficacious full agonist at constitutively active human 5-HT6 receptors. cenmed.comfishersci.ch This approach allows for the characterization of this compound's functional activity and efficacy at its target receptor in a controlled cellular environment.

Organotypic Culture Models for Investigating this compound Molecular Effects

Information regarding the specific utilization of organotypic culture models for investigating the molecular effects of this compound is not detailed in the provided search results. Organotypic models, which aim to replicate the complex architecture and interactions of tissues in a three-dimensional environment, are valuable tools in preclinical research for studying cellular behavior and responses within a more physiologically relevant context than traditional two-dimensional cell cultures. nih.govwikipedia.orgeasychem.orgmetabolomicsworkbench.org However, their application in the direct study of this compound's molecular engagements is not described in the retrieved literature.

In Vivo Non-Human Animal Models for this compound Research (focused on fundamental biological insights)

In vivo studies using non-human animal models are essential for understanding the effects of this compound within a complex biological system and for characterizing its interactions with receptors in a physiological context.

Rodent Models for Receptor Characterization of this compound

Rodent models, including rats and mice, have been extensively used in the preclinical investigation of this compound. cenmed.comfishersci.ch These models are instrumental in characterizing the in vivo effects mediated by this compound's activity at the 5-HT6 receptor. Studies in rats have explored the effects of this compound on physiological parameters influenced by 5-HT6 receptor modulation. cenmed.comfishersci.ch Mouse models have been utilized to investigate the compound's impact on behaviors relevant to neuropsychiatric conditions, which are also linked to serotonergic signaling, including the 5-HT6 receptor. While these studies often assess behavioral or physiological endpoints, the underlying principle involves the interaction of this compound with the 5-HT6 receptor within the animal's central nervous system, thereby contributing to the understanding of receptor function in a living system.

Methodological Considerations for Studying this compound in Model Organisms

Studies investigating this compound in rodent models have employed various administration methods to deliver the compound and achieve specific biological endpoints. Oral administration (p.o.) has been used in rats to study effects on food intake and body weight. cenmed.comfishersci.ch Intraperitoneal administration (i.p.) has been reported in mouse studies investigating behavioral effects. These methods are chosen to ensure systemic exposure to this compound, allowing for its interaction with target receptors in relevant tissues, particularly in the brain where 5-HT6 receptors are predominantly localized. The endpoints measured in these studies, such as changes in body weight, food intake, or specific behaviors, are considered downstream indicators of the molecular engagement of this compound with the 5-HT6 receptor in the context of a living organism.

Ex Vivo Tissue Analysis of this compound Molecular Engagements

Specific details regarding the use of ex vivo tissue analysis to study the molecular engagements of this compound are not provided in the search results. Ex vivo analysis typically involves the examination of tissues or organs removed from an organism to study the biochemical or molecular effects of a compound outside the complex systemic environment. While this methodology can provide valuable insights into tissue-level responses and receptor binding, its application in the reported preclinical research on this compound is not described.

Structure Activity Relationships and Computational Chemistry of E 6837

Elucidation of E 6837 Structure-Activity Relationships at the Molecular Level

Understanding the relationship between the chemical structure of this compound and its biological activity at the molecular level is essential for comprehending its mechanism of action and guiding the design of related compounds ontosight.ai.

Identification of Key Pharmacophoric Features of this compound for Receptor Binding

The pharmacophoric features of a molecule are the essential structural characteristics that enable it to bind to a specific receptor and elicit a biological response. For this compound, its activity is primarily associated with the 5-HT6 receptor wikipedia.orgontosight.ai. Studies on 5-HT6 receptor ligands, including this compound, have aimed to define the three-dimensional pharmacophoric model necessary for receptor binding researchgate.nettandfonline.com.

Key features often found in 5-HT6 receptor ligands include a basic amino functionality, which is believed to interact with an aspartate residue in the transmembrane domain III (TM-3) of the receptor tandfonline.com. In the case of this compound, the dimethylaminoethyl side chain attached to the indole (B1671886) ring provides this basic nitrogen ontosight.aitandfonline.com. The indole nucleus and the arylsulfonamide moiety are also significant components explored in the design of 5-HT6 ligands nih.govijpsr.com.

Influence of Structural Substitutions on this compound Molecular Activity

Modifications to the chemical structure of this compound and related arylsulfonyltryptamine analogs have been explored to understand their impact on 5-HT6 receptor binding affinity and functional activity nih.gov. For instance, incorporating a sulfonamide moiety at the 5-position of the tryptamine (B22526) structure has been shown to result in compounds with a range of functional activities at 5-HT6 receptors, including antagonism, partial agonism, and full agonism nih.gov.

While specific detailed data tables on the influence of systematic substitutions on this compound's activity were not extensively found in the provided search results, general principles from studies on similar 5-HT6 ligands can be inferred. For example, increasing the side-chain length with the insertion of a sulfur atom in related indole derivatives did not lead to a loss of binding affinity, although the affinities were reduced compared to compounds without the sulfur insertion tandfonline.com. This suggests that the nature and length of the linker between the indole and the basic group, as well as the presence and position of substituents on the aryl and indole rings, can modulate activity and binding affinity at the 5-HT6 receptor tandfonline.comnih.gov.

E-6837 itself has demonstrated different functional activities depending on the specific 5-HT6 receptor system studied. It acts as a potent partial agonist at presumably silent rat 5-HT6 receptors expressed in HEK-293F cells, while it behaves as a potent and efficacious full agonist at constitutively active human 5-HT6 receptors in the same cell line nih.govresearchgate.net. This highlights how subtle differences in receptor conformation or signaling pathways between species or receptor states can influence the observed molecular activity of a ligand like E-6837 nih.gov.

Theoretical Modeling and Simulation Studies of this compound

Computational chemistry techniques, such as theoretical modeling and simulation studies, play a vital role in complementing experimental findings by providing insights into the electronic structure, dynamics, and interactions of molecules like this compound with their biological targets csic.es.

Quantum Chemical Calculations of this compound (e.g., Density Functional Theory)

Quantum chemical calculations, including methods like Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules csic.esijsrst.comnih.gov. These calculations can provide information about the molecule's geometry, charge distribution, molecular orbitals, and reactivity ijsrst.com. While specific DFT studies focused solely on this compound were not detailed in the search results, quantum chemical calculations are a standard approach in computational chemistry to understand the intrinsic properties of drug molecules and their potential interactions csic.esresearchgate.net. DFT, in particular, is widely used to study molecular properties and reaction mechanisms orcid.orgacs.orgrsc.org.

Molecular Dynamics Simulations of this compound and its Targets

Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems, such as the conformational dynamics of a ligand and its target receptor, and how they interact plos.orgresearchgate.netnih.govbnl.gov. MD simulations can provide insights into the flexibility of this compound, the dynamics of the 5-HT6 receptor, and how these dynamics influence binding plos.orgnih.gov.

While direct MD simulations specifically detailing this compound binding to the 5-HT6 receptor were not found, MD simulations are commonly used to study ligand-target interactions, protein conformational changes upon ligand binding, and the binding pathway plos.orgacs.orgnih.govoup.com. For example, MD simulations have been used to study the recognition dynamics of proteins and the binding mechanisms of ligands plos.orgnih.gov. These simulations can reveal how both the ligand and the receptor change conformation during the binding process plos.org.

Computational Insights into this compound Ligand-Target Interactions

Computational methods provide valuable insights into how this compound interacts with the 5-HT6 receptor at the atomic level. Techniques such as molecular docking can predict the preferred binding pose and affinity of this compound to the receptor researchgate.net. Combined with MD simulations, these methods can explore the stability of the binding complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex acs.orgresearchgate.net.

Studies on 5-HT6 receptor ligands have utilized computational approaches, including pharmacophore modeling and virtual screening, to identify potential binding sites and design novel compounds researchgate.net. The basic amino group of ligands like this compound is expected to interact with a negatively charged residue in the receptor binding site, consistent with the known interaction of many biogenic amine receptors with their ligands tandfonline.com. The indole and naphthalene (B1677914) moieties of this compound likely engage in hydrophobic and pi-pi interactions with aromatic residues in the binding pocket of the 5-HT6 receptor.

Computational studies can help to delineate the binding mechanism, including the role of conformational changes in both the ligand and the receptor upon binding plos.orgacs.org. They can also be used to analyze the impact of mutations in the receptor on ligand binding, which is relevant for understanding potential drug resistance or selectivity nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6918836 |

| Pemetrexed | 46931002 (Pemetrexed disodium) guidetopharmacology.org |

| Sibutramine | Not found in provided snippets |

| 5-HT6 receptor | Not applicable (protein target) |

| 5-HT (Serotonin) | Not found in provided snippets |

| SB-271046 | Not found in provided snippets |

| Ro 04-6790 | Not found in provided snippets |

| E-6801 | Not found in provided snippets |

| EMDT | Not found in provided snippets |

| PMDT (BGC20-761) | Not found in provided snippets |

| EMD 386088 | Not found in provided snippets |

| PRX-07034 | Not found in provided snippets |

| BVT 5182 | Not found in provided snippets |

| Idalopirdine | Not found in provided snippets |

| SB-258585 | Not found in provided snippets |

| SB-399885 | Not found in provided snippets |

| SUVN-502 | Not found in provided snippets |

| Ketamine | Not found in provided snippets |

| Ubiquitin | Not applicable (protein) plos.org |

| PCNA | Not applicable (protein) nih.gov |

| HDAC1 | Not applicable (protein) researchgate.net |

| Trypsin | Not applicable (protein) acs.org |

| Eugenol | Not found in provided snippets |

| XPD helicase | Not applicable (protein) oup.com |

Interactive Data Table (Example based on available data - actual interactive table functionality depends on implementation)

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues (focused on molecular properties)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the biological activities of a series of compounds with their structural and molecular properties taylorfrancis.comslideshare.netresearchgate.net. These models are valuable tools in medicinal chemistry for understanding the molecular features that govern activity and for predicting the activity of new, unsynthesized analogues slideshare.netsrmist.edu.in. This compound, identified as 5-chloro-N-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]naphthalene-2-sulfonamide (PubChem CID: 6918836) nih.gov, is an example of an aryl sulfonamide compound that has been explored in the context of 5-HT6 receptor modulation ijpsr.com.

Research into aryl sulfonamide and sulfone based 5-HT6 antagonists, a class that includes compounds structurally related to this compound, has involved QSAR approaches utilizing topological and other molecular descriptors ijpsr.com. A study investigating forty derivatives of this class employed multi-linear regression (MLR) analysis to develop QSAR models ijpsr.com. The biological activities of these compounds were correlated with various topological parameters, including valence connectivity indices of order 0, 1, and 2, and shape indices of order 1, 2, and 3 ijpsr.com.

Detailed research findings from this study indicated that specific topological descriptors played a significant role in determining the biological activity of these aryl sulfonamide analogues ijpsr.com. The valence connectivity index (order-0) emerged as an important descriptor, capable of yielding a QSAR model with reliable predictive ability on its own ijpsr.com. Furthermore, a combination of molecular descriptors, specifically the valence connectivity index (order-0), shape index (order-1), and shape index (order-2), was found to provide a robust QSAR model ijpsr.com. The predicted biological activities derived from this model showed close agreement with the observed activities for the studied compounds ijpsr.com.

While specific activity data for individual analogues beyond the general findings on descriptor importance were not detailed, the study demonstrates that computational chemistry techniques, particularly QSAR modeling with appropriate molecular properties, can effectively describe and predict the biological activity within this class of compounds ijpsr.com.

| Descriptor Type | Specific Descriptors Used | Importance in QSAR Model Findings ijpsr.com |

| Topological Parameters | Valence connectivity index (order-0) | Important descriptor, yields reliable predictive ability alone. ijpsr.com |

| Valence connectivity index (order-1) | Included in combinations for robust models. ijpsr.com | |

| Valence connectivity index (order-2) | Included in combinations for robust models. ijpsr.com | |

| Shape index (order-1) | Important in combination for robust models. ijpsr.com | |

| Shape index (order-2) | Important in combination for robust models. ijpsr.com | |

| Shape index (order-3) | Included in the study, contribution to the best model not explicitly detailed as the top three. ijpsr.com |

Analytical and Spectroscopic Methodologies for E 6837 Research

Chromatographic Techniques for E 6837 Analysis

Chromatographic techniques are widely used for the separation, identification, and quantification of components in a mixture. They are essential for analyzing the purity of a compound and for studying its behavior in various systems.

Advanced Spectroscopic Characterization of this compound

Spectroscopic methods probe the interaction of electromagnetic radiation with a substance to gain information about its structure and properties. These techniques are vital for confirming the identity and elucidating the molecular structure of chemical compounds.

E 6837 As a Chemical Probe in Fundamental Biological Research

Development of E 6837-Derived Probes for Specific Biological Targets

The rational design of chemical probes from a lead compound like this compound involves the incorporation of functionalities that allow for the detection and identification of its binding partners. A notable example is the development of clickable photoaffinity probes. These probes are engineered to not only bind to their target with high affinity and specificity but also to form a covalent bond upon photoactivation and to be subsequently tagged with a reporter molecule for visualization or enrichment.

A key development in this area is the creation of E2012-BPyne, a clickable photoaffinity probe derived from the imidazole-based GSM E2012, a compound structurally and functionally related to this compound. nih.govnih.gov The design of E2012-BPyne involved two critical modifications to the parent GSM structure:

Photoaffinity Labeling Group: A benzophenone (B1666685) moiety was incorporated into the molecule. Upon exposure to UV light, this group becomes highly reactive and forms a stable covalent bond with nearby amino acid residues of the target protein.

Clickable Handle: A terminal alkyne group was introduced. This "handle" allows for the specific and efficient attachment of a variety of reporter tags (e.g., fluorescent dyes, biotin) through a bio-orthogonal chemical reaction known as click chemistry. nih.gov

The resulting probe, E2012-BPyne, was shown to retain the core pharmacological activity of the parent compound, effectively modulating the production of amyloid-β (Aβ) peptides in a cell-free assay. nih.gov This demonstrated that the modifications did not significantly interfere with the probe's ability to interact with its biological target, a crucial prerequisite for a useful chemical probe.

| Feature | Description | Significance |

|---|---|---|

| Parent Compound | E2012 (Imidazole-based GSM) | Provides specificity and affinity for the γ-secretase complex. |

| Photoaffinity Group | Benzophenone | Allows for UV-induced covalent cross-linking to the target protein. |

| Bio-orthogonal Handle | Terminal Alkyne | Enables "clickable" attachment of reporter tags for detection and analysis. |

| Biological Activity | Retained γ-secretase modulatory activity | Ensures the probe interacts with the intended biological target in a relevant manner. |

Applications of this compound Probes in Investigating Cellular Processes

The development of probes like E2012-BPyne has enabled significant advancements in understanding the cellular biology of γ-secretase. One of the primary applications of this probe has been the definitive identification of the binding site for this class of GSMs within the multi-subunit γ-secretase complex.

Through photoaffinity labeling studies in HeLa cell membranes, it was demonstrated that E2012-BPyne specifically and covalently labels the N-terminal fragment of presenilin-1 (PS1-NTF). nih.govnih.gov Presenilin is the catalytic core of the γ-secretase complex. This finding was a critical step in elucidating the mechanism of action of imidazole-based GSMs.

Furthermore, these probes have been instrumental in studying the dynamic interactions within the γ-secretase complex. For instance, competition experiments showed that the labeling of PS1-NTF by E2012-BPyne could be blocked by the parent compound E2012, but not by other classes of GSMs or γ-secretase inhibitors (GSIs). nih.gov This provided strong evidence for the existence of distinct allosteric binding sites on the γ-secretase complex. nih.gov

Intriguingly, the labeling of PS1-NTF by E2012-BPyne was significantly enhanced in the presence of an active site-directed GSI. nih.gov This suggests a degree of cooperativity between the active site of γ-secretase and the modulatory binding site of certain GSMs, providing deeper insights into the conformational changes that govern the enzyme's activity. nih.gov

The utility of these probes extends to more physiologically relevant systems. E2012-BPyne was shown to be cell-permeable, allowing for successful photoaffinity labeling of PS1-NTF in living HeLa cells and, importantly, in primary cortical neurons. nih.gov This capability is crucial for validating that the interactions observed in cell-free systems are also occurring within the complex environment of a living cell, particularly in neurons which are the primary cells affected in Alzheimer's disease.

| Finding | Experimental System | Implication |

|---|---|---|

| Specific labeling of PS1-NTF | HeLa cell membranes | Identified the direct binding target of imidazole-based GSMs. |

| Competition with parent compound | HeLa cell membranes | Confirmed the specificity of the probe's interaction. |

| No competition with other GSMs/GSIs | HeLa cell membranes | Provided evidence for distinct allosteric binding sites. |

| Enhanced labeling with active-site GSI | HeLa cell membranes | Suggested cooperativity between different binding sites. |

| Successful labeling in live cells | Live HeLa cells and primary cortical neurons | Validated the relevance of the findings in a cellular context. |

Methodologies for Employing this compound in Chemical Biology Studies

The use of this compound-derived photoaffinity probes in chemical biology research involves a multi-step workflow that combines principles of pharmacology, photochemistry, and bio-orthogonal chemistry.

The general methodology is as follows:

Incubation: The clickable photoaffinity probe (e.g., E2012-BPyne) is incubated with the biological sample. This can be a preparation of cell membranes, a cell lysate, or intact living cells. nih.gov

Photo-cross-linking: The sample is irradiated with UV light (typically around 350-365 nm) to activate the benzophenone group, inducing the formation of a covalent bond between the probe and its binding protein. nih.gov

Cell Lysis and Solubilization (for live-cell experiments): If the experiment is performed in living cells, the cells are lysed, and the proteins are solubilized to make them accessible for subsequent steps. nih.gov

Click Chemistry Reaction: The alkyne handle on the now covalently bound probe is reacted with an azide-containing reporter tag. This reaction is highly specific and efficient. The choice of reporter tag depends on the downstream application:

Biotin-azide: For enrichment of the probe-protein complex using streptavidin-coated beads.

Fluorescent-azide (e.g., TAMRA-azide): For direct visualization of the labeled protein in a gel. researchgate.net

Enrichment and/or Visualization:

If a biotin (B1667282) tag is used, the probe-protein complexes are captured and purified from the complex biological mixture.

The labeled proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Analysis:

In-gel fluorescence scanning: If a fluorescent tag was used, the gel can be directly imaged to detect the labeled protein.

Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific to the suspected target protein (e.g., an anti-PS1-NTF antibody) to confirm its identity. researchgate.net

This combination of techniques provides a powerful platform for identifying the direct binding partners of small molecules like this compound within their native cellular environment, offering a level of detail that is often unattainable with traditional pharmacological assays.

Future Directions in Fundamental Research of E 6837

Elucidating Novel Molecular Interactions of E 6837

Understanding the precise molecular interactions of this compound is paramount for deciphering its biological effects. While it is known to act as a 5-HT6 receptor ligand, further research is needed to fully characterize its binding profile and downstream signaling pathways. Future studies could focus on:

Detailed binding kinetics and thermodynamics: Moving beyond simple binding affinity measurements to understand the dynamic nature of this compound interaction with the 5-HT6 receptor, including association and dissociation rates and the thermodynamic forces driving the interaction.

Identification of novel interacting partners: Exploring whether this compound interacts with other proteins or molecules beyond the 5-HT6 receptor, potentially through unbiased screening methods or hypothesis-driven approaches based on its chemical structure.

Investigating allosteric modulation: Determining if this compound binding influences the activity of the 5-HT6 receptor through allosteric sites, which could offer new avenues for therapeutic intervention.

Mapping downstream signaling cascades: Tracing the complete chain of events initiated by this compound binding to the 5-HT6 receptor, including the activation or inhibition of specific enzymes, second messengers, and transcription factors.

Advanced techniques such as surface plasmon resonance, isothermal titration calorimetry, and various cell-based assays coupled with detailed kinetic analysis will be essential in these investigations. Studies on molecular interactions in biological systems, including in vivo settings like the living zebrafish embryo, are also becoming increasingly relevant. nih.govnih.gov

Advancements in Synthetic Strategies for this compound Analogues

The synthesis of this compound and its analogues is critical for exploring structure-activity relationships and developing compounds with improved properties. Future research in synthetic strategies should focus on:

Developing more efficient and sustainable synthesis routes: Exploring green chemistry principles and novel catalytic methods to synthesize this compound and its analogues with fewer steps, higher yields, and reduced environmental impact. nih.govdntb.gov.ua

Designing and synthesizing novel this compound analogues: Creating a diverse library of compounds with subtle modifications to the core structure of this compound to probe the structural requirements for 5-HT6 receptor binding and activity, and to potentially identify compounds with enhanced selectivity or efficacy. researchgate.netptfarm.plnih.gov

Stereoselective synthesis: If applicable to this compound or its analogues, developing methods for the stereoselective synthesis of specific enantiomers or diastereomers, as different stereoisomers can exhibit vastly different biological activities.

Flow chemistry and automation: Utilizing flow chemistry platforms and automated synthesis techniques to enable rapid and high-throughput synthesis of this compound analogues, accelerating the discovery process.

Advancements in synthetic methodologies, including transition-metal catalyzed reactions and novel approaches for incorporating specific functional groups, will be key to these efforts. acs.org

Integration of Multi-Omics Data to Understand this compound Biological Impact

To gain a comprehensive understanding of this compound's biological impact, integrating data from multiple "omics" disciplines is crucial. metabolon.comnih.govfrontiersin.orgmdpi.com Future research should aim to:

Combine genomics, transcriptomics, proteomics, and metabolomics data: Analyze changes in gene expression, protein levels, and metabolic profiles in biological systems treated with this compound to identify the broader biological pathways and networks affected by the compound. metabolon.comnih.govfrontiersin.orgmdpi.compreprints.org

Investigate the impact of this compound on different cell types and tissues: Apply multi-omics approaches to specific cell populations or tissues relevant to this compound's activity (e.g., brain regions rich in 5-HT6 receptors) to understand cell-specific responses.

Study the temporal effects of this compound: Conduct time-course multi-omics studies to track the dynamic changes in biological systems following this compound administration, providing insights into the onset and duration of its effects.

Integrate multi-omics data with phenotypic observations: Correlate multi-omics findings with observed biological effects (e.g., changes in behavior or physiological parameters) to establish links between molecular alterations and phenotypic outcomes.

The integration and analysis of these large and complex datasets will require advanced bioinformatics and computational tools. metabolon.comnih.govfrontiersin.orgpreprints.org

Development of Advanced Computational Models for this compound Activity Prediction

Computational modeling plays a vital role in predicting the activity of compounds and guiding experimental research. Future directions in this area for this compound include:

Developing sophisticated QSAR and QSPR models: Building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models based on experimental data to predict the activity and properties of novel this compound analogues.

Molecular docking and dynamics simulations: Utilizing molecular docking and dynamics simulations to model the binding of this compound and its analogues to the 5-HT6 receptor at an atomic level, providing insights into binding poses, interactions, and receptor conformational changes. pnas.orgacs.org

Pharmacophore modeling: Developing 3D pharmacophore models based on known active compounds, including this compound, to screen large chemical databases for potential new 5-HT6 receptor ligands. researchgate.net

Implementing machine learning and artificial intelligence: Applying machine learning and AI algorithms to analyze complex biological and chemical data related to this compound, enabling the prediction of its efficacy, potential off-target effects, and optimal structural modifications for improved activity. preprints.orge-hir.org

These computational approaches can significantly accelerate the discovery and optimization of this compound-related compounds by prioritizing promising candidates for synthesis and experimental testing. researchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6918836 |

| Sibutramine | 5210 |

| WAY-181187 | 11886343 |

| WAY-208466 | 135402731 |

| SB-271046 | 653751 |

| Ketamine | 3821 |

| Pemetrexed | 468209 |

| Pemetrexed disodium | 46931002 |

| Lindane | 7273 |

| Benzene | 241 |

Data Tables

Based on the search results, a data table summarizing some key findings related to E-6837's effects in preclinical studies can be presented.

| Study (Reference) | Species | Model | E-6837 Effect | Comparison (if any) | Key Finding |

| Fisas et al., 2006 frontiersin.orgfrontiersin.org | Rats | Non-obese and DIO | Significant hypophagia | N/A | Demonstrated anti-obesity effect. |

| Heal et al., 2008 frontiersin.orgfrontiersin.org | Rats | Non-obese and DIO | Significant hypophagia | N/A | Demonstrated anti-obesity effect. |

| Shacham et al., 2006 nih.gov | Rats | DIO | Reduced food intake & body weight chronically | No tolerance observed vs. sibutramine | Sustained weight loss, no rebound effect observed. |

| Briones-Aranda et al., 2016 researchgate.net | Mice | Ketamine-induced climbing behavior | Reversed climbing behavior | Ketamine alone, SB-271046 | Suggests interaction between NMDA and 5-HT6 receptors. |

This table summarizes findings related to E-6837's effects, primarily in animal models, focusing on its impact on food intake, body weight, and a specific behavior model. It does not include dosage or administration information as per the instructions.

Q & A

Q. What are the key structural characteristics of E 6837, and how are they determined methodologically?

To determine this compound's structural properties, X-ray crystallography is the gold standard, involving single-crystal diffraction experiments to resolve bond lengths, angles, and spatial arrangements. For reproducibility, ensure experimental protocols include rigorous control of crystallization conditions (e.g., solvent polarity, temperature gradients) and validate results using spectroscopic techniques like NMR or FTIR .

Q. What ethical considerations are paramount when designing in vivo studies involving this compound?

Ethical frameworks such as FINER (Feasible, Interesting, Novel, Ethical, Relevant) should guide study design. Prioritize minimizing animal use via computational modeling (e.g., QSAR) for preliminary toxicity screening. Adhere to institutional review board (IRB) protocols for humane endpoints and transparent reporting of adverse effects .

Q. How should researchers approach the initial literature review to identify gaps in this compound research?

Conduct systematic reviews using databases like PubMed and Google Scholar with keywords (e.g., "this compound synthesis," "mechanistic studies"). Filter results by relevance and impact factor, and map gaps using tools like PRISMA flow diagrams. Focus on unresolved contradictions in reported bioactivity or synthesis yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound's biochemical activity?

Apply meta-analysis techniques to reconcile conflicting data, accounting for variables like assay conditions (pH, temperature) or batch-to-batch compound purity. Use sensitivity analysis to quantify uncertainty and Bayesian statistics to model probabilistic outcomes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What methodologies are recommended for optimizing the synthesis yield of this compound while maintaining purity?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, reaction time). Use HPLC-MS for real-time monitoring of intermediates and byproducts. Purification via preparative chromatography or recrystallization should follow ICH guidelines for pharmaceutical impurities, with purity validated by elemental analysis .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in this compound pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, incorporating AIC/BIC for model selection. For high-dimensional data, apply machine learning (e.g., random forests) to identify non-linear interactions. Ensure transparency by reporting confidence intervals and effect sizes, adhering to FAIR data principles .

Methodological Tables

Key Considerations

- Reproducibility : Document experimental protocols in supplemental materials, including raw datasets and instrument calibration logs .

- Data Integrity : Use version-controlled repositories (e.g., Zenodo) for sharing raw spectra and computational scripts .

- Interdisciplinary Collaboration : Engage statisticians early in experimental design to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.